molecular formula C27H35N5O5 B13056112 Tert-butyl (R)-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate

Tert-butyl (R)-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate

Cat. No.: B13056112
M. Wt: 509.6 g/mol
InChI Key: OEOPBOZWIQKZKP-QGZVFWFLSA-N
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Description

Tert-butyl ®-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group, methoxybenzamido group, and benzoimidazole ring contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of Tert-butyl ®-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzoimidazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The methoxybenzamido group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Tert-butyl ®-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Tert-butyl ®-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzoimidazole ring can bind to active sites on enzymes, inhibiting their activity. The methoxybenzamido group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to Tert-butyl ®-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate include other benzoimidazole derivatives and piperazine-containing compounds. Compared to these, the unique combination of functional groups in this compound provides distinct reactivity and binding properties. For example, other benzoimidazole derivatives may lack the methoxybenzamido group, resulting in different biological activities and chemical reactivity .

Properties

Molecular Formula

C27H35N5O5

Molecular Weight

509.6 g/mol

IUPAC Name

tert-butyl (3R)-4-[6-[(2-methoxybenzoyl)amino]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C27H35N5O5/c1-17-16-31(26(35)37-27(2,3)4)12-13-32(17)20-15-22-21(29(5)25(34)30(22)6)14-19(20)28-24(33)18-10-8-9-11-23(18)36-7/h8-11,14-15,17H,12-13,16H2,1-7H3,(H,28,33)/t17-/m1/s1

InChI Key

OEOPBOZWIQKZKP-QGZVFWFLSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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